Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its trifluoromethyl group at the 7th position and a carboxylate ester at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This method typically requires the use of metal catalysts such as palladium (Pd), copper (Cu), or iron (Fe) to facilitate the cyclization process .
Another efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient and aqueous conditions. This approach offers a rapid and high-yielding synthesis of imidazo[1,2-a]pyridines without the need for metal catalysts .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves large-scale condensation reactions using 2-aminopyridines and α-bromoketones/α-chloroketones. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: NaOCH₃, KOtBu, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Uniqueness
Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position and the carboxylate ester at the 2nd position differentiates it from other imidazo[1,2-a]pyridine derivatives .
Properties
CAS No. |
1206972-64-6 |
---|---|
Molecular Formula |
C10H7F3N2O2 |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-5-15-3-2-6(10(11,12)13)4-8(15)14-7/h2-5H,1H3 |
InChI Key |
DQPLVBDGBHLCMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.